molecular formula C21H19ClN2O5S2 B15037072 N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B15037072
M. Wt: 479.0 g/mol
InChI Key: HJTFPAUOAXRFKW-YVLHZVERSA-N
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Description

N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with 2-chlorobenzoyl chloride in the presence of a base.

    Addition of the Trimethoxyphenyl Group: The final step involves the condensation of the intermediate with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiazolidinones.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide: Unique due to its specific substituents and potential biological activities.

    Thiazolidinones: A class of compounds with similar core structures but different substituents, leading to varied biological activities.

    Phenylacetamides: Compounds with similar structural motifs but lacking the thiazolidinone ring.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazolidinone ring, chlorophenyl group, and trimethoxyphenyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H19ClN2O5S2

Molecular Weight

479.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C21H19ClN2O5S2/c1-27-15-8-12(9-16(28-2)19(15)29-3)10-17-20(26)24(21(30)31-17)11-18(25)23-14-7-5-4-6-13(14)22/h4-10H,11H2,1-3H3,(H,23,25)/b17-10-

InChI Key

HJTFPAUOAXRFKW-YVLHZVERSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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